A Technical Guide to the Discovery and Synthesis of Tenofovir
A Technical Guide to the Discovery and Synthesis of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, represents a landmark achievement in antiviral drug development. An acyclic nucleoside phosphonate, its discovery and subsequent optimization have saved millions of lives. This technical guide provides an in-depth exploration of the history, synthesis, mechanism of action, and key pharmacokinetic parameters of tenofovir and its major prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visual diagrams to elucidate complex pathways and workflows.
Discovery and Development
Tenofovir, chemically known as (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), was first synthesized by the pioneering Czech scientist Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3] The initial patent application was filed in 1984, remarkably, a year before the anti-HIV activity of the compound was discovered in cell cultures in 1985 through a collaboration with Erik De Clercq of the Rega Institute in Belgium.[1][2][3]
The parent compound, tenofovir itself, exhibited poor oral bioavailability due to the presence of a negatively charged phosphonate group, which limits its ability to cross cell membranes.[4] This challenge led to the development of prodrugs designed to mask the phosphonate group, thereby enhancing absorption.
The first major breakthrough was the development of tenofovir disoproxil fumarate (TDF) by Gilead Sciences.[2] TDF is an ester prodrug that is more readily absorbed and is converted in the body to tenofovir.[2] It received FDA approval in 2001 for the treatment of HIV (Viread) and later in 2008 for chronic hepatitis B.[2]
Subsequently, a second-generation prodrug, tenofovir alafenamide (TAF) , was developed to further optimize the delivery of tenofovir to target cells.[2][5] TAF is more stable in plasma and is more efficiently converted to tenofovir within peripheral blood mononuclear cells (PBMCs) and hepatocytes.[6][7][8] This results in significantly lower plasma concentrations of tenofovir compared to TDF, leading to an improved renal and bone safety profile.[6][9][10][11] TAF received FDA approval in 2015 as part of combination therapies for HIV and in 2016 for hepatitis B (Vemlidy).[5]
Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[12][13] Its antiviral activity stems from its ability to disrupt the replication process of retroviruses like HIV and hepadnaviruses like HBV.
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Prodrug Conversion : After oral administration, TDF is largely converted to tenofovir in the plasma by hydrolases.[8][14] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[7][8]
-
Intracellular Phosphorylation : Once inside the target cell (e.g., a lymphocyte or hepatocyte), tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[9][13]
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Inhibition of Viral Polymerase : Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[4][13] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).
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Chain Termination : After being incorporated into the growing viral DNA strand, tenofovir diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[12][15] This premature termination halts viral DNA synthesis and prevents viral replication.[15]
Caption: Intracellular conversion of TDF and TAF to active tenofovir diphosphate.
Quantitative Data Summary
The development of TAF from TDF was driven by key differences in their pharmacokinetic profiles, leading to similar efficacy at a much lower dose with an improved safety profile.
Table 1: Pharmacokinetic Properties of TDF vs. TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Reference(s) |
| Oral Dose | 300 mg | 10 mg or 25 mg | [11] |
| Bioavailability | 25% (fasting), increases to ~40% with a high-fat meal | Increases ~65% with a high-fat meal | [9][12] |
| Plasma Tenofovir Exposure | High | 91% lower than TDF | [6][11] |
| Intracellular TFV-DP | Lower concentration | ~6.5-7 fold higher in PBMCs than TDF | [11][16] |
| Plasma Half-life (Prodrug) | ~1 hour (Tenofovir) | 0.51 hours (TAF) | [9][12] |
| Intracellular Half-life (TFV-DP) | Long (>60 hours) | Long (~95 hours) | [17][18] |
| Protein Binding | < 0.7% (Tenofovir) | ~80% (TAF) | [9] |
| Primary Elimination | Urine (glomerular filtration and active tubular secretion) | Feces (31.7%) and Urine (<1%) | [4][9] |
Table 2: Antiviral Activity (EC₅₀ Values)
| Virus | Drug | Cell Type | EC₅₀ | Reference(s) |
| HBV | Tenofovir | HepG2 2.2.15 cells | 1.1 µM | [18][19] |
| HBV | Tenofovir DF | HepG2 2.2.15 cells | 0.02 µM | [19] |
| HIV-1 | Tenofovir DF | CEM-SS cells | 5.5 µM | |
| HIV-1 | Tenofovir Alafenamide (TAF) | PBMCs | 5-7 nM | [20] |
| HIV-1 | Tenofovir | Inhibitory Constant (Ki) ~0.022 µM | [4] | |
| HBV | Tenofovir Diphosphate | (Polymerase Inhibition) | Ki = 0.18 µM | [18][21] |
Synthesis of Tenofovir and its Prodrugs
The chemical synthesis of tenofovir and its subsequent conversion to TDF and TAF involves multi-step processes. The core synthesis establishes the chiral center and attaches the phosphonate moiety to the adenine base.
Caption: General synthetic workflow for Tenofovir, TDF, and TAF.
Experimental Protocol: Synthesis of Tenofovir (PMPA)
This protocol is a representative synthesis adapted from published literature.[22][23][24]
Step 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)
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Charge a reaction vessel with adenine and (R)-propylene carbonate.
-
The reaction is typically performed under basic conditions to facilitate the N-alkylation of adenine.
-
Heat the mixture to drive the reaction to completion.
-
Upon completion, the product (HPA) is isolated and purified.
Step 2: Alkylation and Deprotection to form Tenofovir (PMPA)
-
In a dry, inert atmosphere (e.g., nitrogen), dissolve HPA in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Cool the solution (e.g., to 0-5°C).
-
Add a strong base, such as sodium tert-butoxide, to deprotonate the hydroxyl group of HPA.
-
Add a phosphonomethylation agent, such as tosylated diethyl (hydroxymethyl)phosphonate (DESMP), to the reaction mixture.
-
Allow the reaction to proceed until the alkylation is complete, forming the protected phosphonate ester.
-
The protecting groups (e.g., ethyl esters) are then cleaved using a reagent like bromotrimethylsilane (TMSBr), followed by hydrolysis.
-
The final product, tenofovir (PMPA), is then isolated and purified.
Experimental Protocol: Synthesis of Tenofovir Disoproxil Fumarate (TDF)
This protocol is adapted from patent literature.[25][26][27]
Step 1: Esterification of Tenofovir
-
Suspend tenofovir (PMPA) in a suitable solvent (e.g., N,N-dimethylacetamide).
-
Add a base, such as triethylamine, and a phase transfer catalyst like tetrabutylammonium bromide.
-
Slowly add chloromethyl isopropyl carbonate (CMIC) to the mixture.
-
Heat the reaction (e.g., to 50-60°C) and maintain for several hours until the esterification is complete, yielding crude tenofovir disoproxil (TD).
-
Isolate the crude product by pouring the reaction mixture into an ice/saline solution and filtering the precipitate.
Step 2: Salt Formation
-
Dissolve the crude tenofovir disoproxil in a suitable solvent, such as isopropanol.
-
Add fumaric acid to the solution to form the fumarate salt.
-
The high-purity tenofovir disoproxil fumarate (TDF) precipitates from the solution.
-
Isolate the final product by filtration, wash with a cold solvent, and dry under vacuum.
Experimental Protocol: Synthesis of Tenofovir Alafenamide (TAF)
This protocol is a representative synthesis adapted from patent literature describing a "one-pot" method.[28][29]
Step 1: Activation of Tenofovir
-
Heat tenofovir (PMPA) with a chlorinating agent (e.g., thionyl chloride) to form the PMPA-dichloride (PMPA-2Cl) intermediate.
-
Remove the excess chlorinating agent under vacuum.
Step 2: One-Pot Reaction to form TAF
-
Dissolve the PMPA-2Cl intermediate in an anhydrous organic solvent (e.g., dichloromethane) under a nitrogen atmosphere and cool to a low temperature (e.g., -30 to -20°C).
-
Add an organic base, such as triethylamine.
-
Slowly add a solution of phenol in the same solvent. Allow this reaction to proceed for about an hour to form the phenyl ester intermediate.
-
Subsequently, add L-alanine isopropyl ester to the reaction mixture.
-
Allow the reaction to warm and proceed until the formation of tenofovir alafenamide (TAF) is complete.
-
The crude TAF is then purified, often through crystallization, to yield the final product. The fumarate salt can be formed in a subsequent step similar to that for TDF.[30][31]
Conclusion
The journey from the initial synthesis of tenofovir by Antonín Holý to the development of highly optimized prodrugs like TAF is a testament to the power of medicinal chemistry and pharmaceutical development. By understanding the fundamental mechanism of action and the pharmacokinetic challenges, scientists were able to engineer molecules with improved efficacy and safety, profoundly impacting the global treatment of HIV and HBV. The synthetic pathways, while complex, have been refined to allow for large-scale manufacturing, ensuring broad access to these life-saving medications. Continued research in this area focuses on developing even more targeted delivery systems and long-acting formulations to further improve patient outcomes and adherence.
References
- 1. Antonín Holý: A Czech scientist who Created Tenofovir - Health and Medicine in Postal Stamps [healthinstamps.com]
- 2. Tenofovir [uochb.cz]
- 3. Antonín Holý 85 – Story of tenofovir [uochb.cz]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tenofovir alafenamide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. publications.aap.org [publications.aap.org]
- 10. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 16. ovid.com [ovid.com]
- 17. [Tenofovir: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 25. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 26. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 27. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 28. CN106632484B - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 29. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 30. CN108440596B - Novel preparation process of tenofovir alafenamide hemifumarate - Google Patents [patents.google.com]
- 31. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
